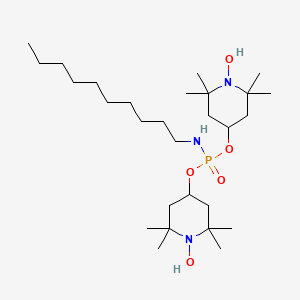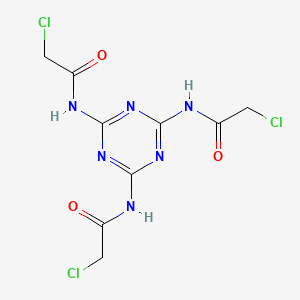![molecular formula C8H9N5O2 B14006711 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 30855-44-8](/img/structure/B14006711.png)
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid, followed by intramolecular cyclization to yield the desired triazine compound . Another method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Aplicaciones Científicas De Investigación
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against human lung carcinoma (A549) cell lines.
Materials Science: The unique chemical properties of this compound make it a candidate for use in the development of advanced materials.
Biology: The compound’s interactions with biological molecules are of interest for studying various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Azacytosine
- 6-Azauracil
- Tirapazamine
- Fervenulin
- Xanthothricin
- Reumycin
Uniqueness
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
30855-44-8 |
|---|---|
Fórmula molecular |
C8H9N5O2 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
5-methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C8H9N5O2/c1-14-3-5-11-6-7(13-12-5)9-4-10-8(6)15-2/h4H,3H2,1-2H3 |
Clave InChI |
NITLLYNMTMPECO-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(N=CN=C2OC)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


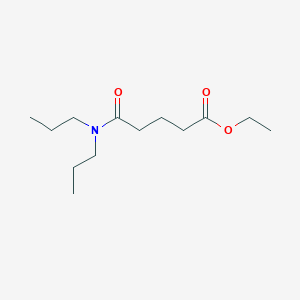


![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
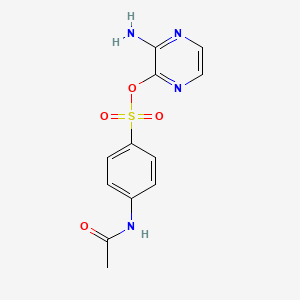
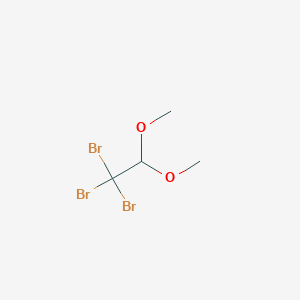
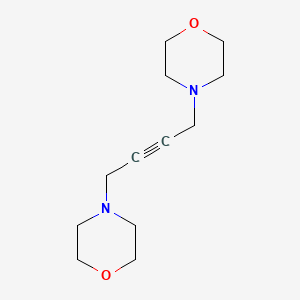
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
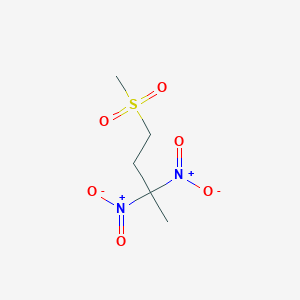
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
